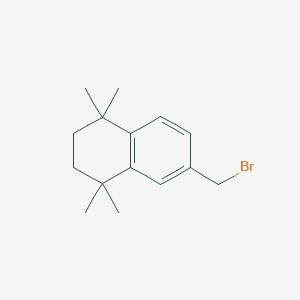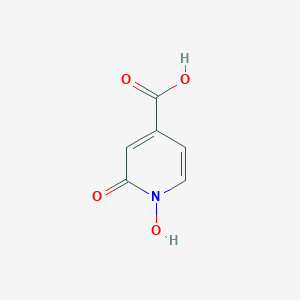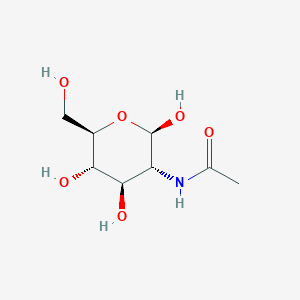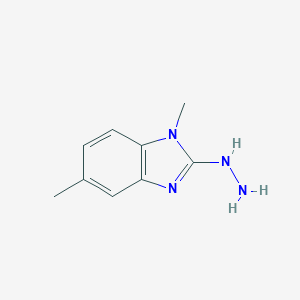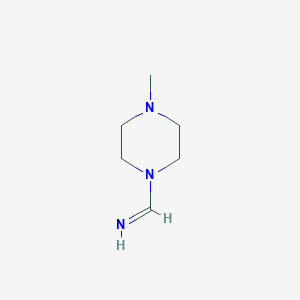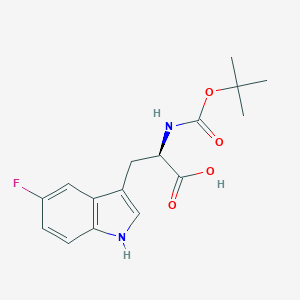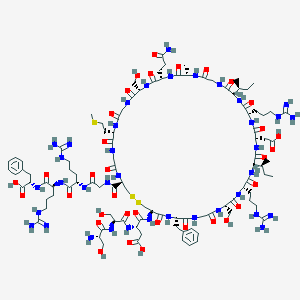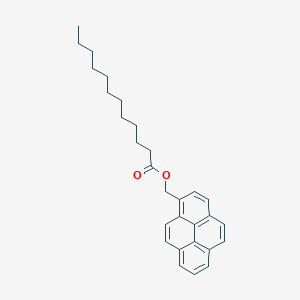
Pyrenemethyl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrenemethyl laurate, also known as PMAL, is a fluorescent fatty acid analog that has been widely used in scientific research. It is a long-chain fatty acid derivative that has a pyrene group attached to the methyl end of the molecule. PMAL has been used as a tool to study lipid metabolism and transport, as well as for the visualization of lipid droplets in cells.
Mecanismo De Acción
Pyrenemethyl laurate works by incorporating into the fatty acid pool of cells and being transported to lipid droplets. Once at the lipid droplet, Pyrenemethyl laurate is incorporated into the lipid monolayer and becomes fluorescent. The fluorescence of Pyrenemethyl laurate allows for the visualization of lipid droplets in live cells.
Efectos Bioquímicos Y Fisiológicos
Pyrenemethyl laurate does not have any known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that has been widely used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pyrenemethyl laurate is its ability to selectively accumulate in lipid droplets, making it a useful tool for studying the regulation of lipid metabolism and transport. Pyrenemethyl laurate is also non-toxic and does not have any known biochemical or physiological effects on cells or organisms. One limitation of using Pyrenemethyl laurate is that it is a synthetic compound and may not accurately reflect the behavior of natural fatty acids in cells.
Direcciones Futuras
There are several future directions for the use of Pyrenemethyl laurate in scientific research. One direction is the development of new fluorescent probes based on Pyrenemethyl laurate that can be used to study other aspects of lipid metabolism and transport. Another direction is the use of Pyrenemethyl laurate in combination with other fluorescent probes to study the dynamics of lipid droplets in live cells. Additionally, Pyrenemethyl laurate could be used to study the effects of drugs or other compounds on lipid metabolism and transport in cells.
Métodos De Síntesis
The synthesis of Pyrenemethyl laurate involves the reaction of pyrene carboxylic acid with methyl laurate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields Pyrenemethyl laurate as a yellowish solid.
Aplicaciones Científicas De Investigación
Pyrenemethyl laurate has been used in a variety of scientific research applications. It has been used as a fluorescent probe to study the dynamics of lipid droplets in cells. Pyrenemethyl laurate has been shown to selectively accumulate in lipid droplets, making it a useful tool for studying the regulation of lipid metabolism and transport. Pyrenemethyl laurate has also been used to study the uptake and transport of fatty acids in cells, as well as for the visualization of lipid droplets in live cells.
Propiedades
Número CAS |
124252-59-1 |
|---|---|
Nombre del producto |
Pyrenemethyl laurate |
Fórmula molecular |
C29H34O2 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
pyren-1-ylmethyl dodecanoate |
InChI |
InChI=1S/C29H34O2/c1-2-3-4-5-6-7-8-9-10-14-27(30)31-21-25-18-17-24-16-15-22-12-11-13-23-19-20-26(25)29(24)28(22)23/h11-13,15-20H,2-10,14,21H2,1H3 |
Clave InChI |
QVQHBTBYPGOZLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Otros números CAS |
124252-59-1 |
Sinónimos |
PMLes pyrene-methyl lauryl ester pyrenemethyl laurate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



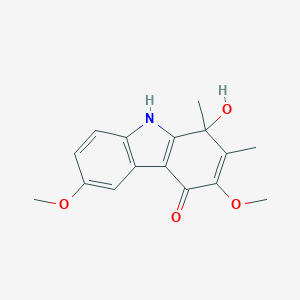
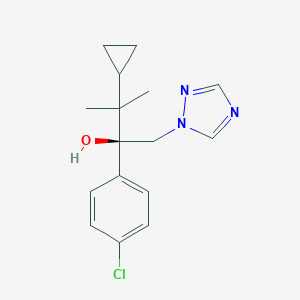
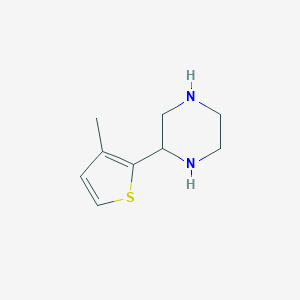
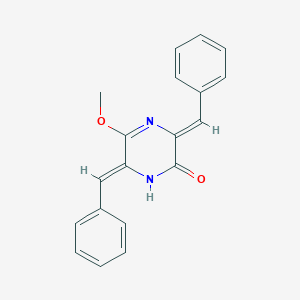
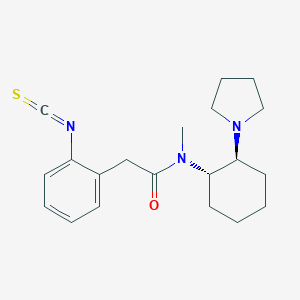
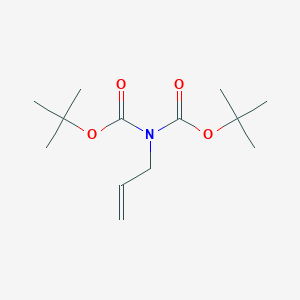
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
